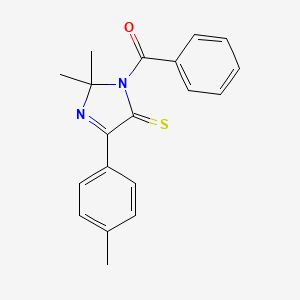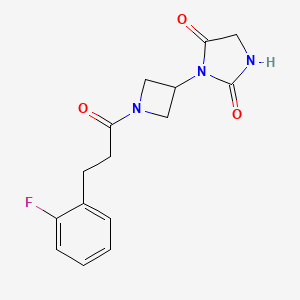
3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as FIPI, is a chemical compound that has been studied for its potential therapeutic applications. FIPI has been found to inhibit the activity of phospholipase D (PLD), an enzyme that plays a role in various cellular functions.
Scientific Research Applications
Stability and Structure in N-Heterocyclic Carbene Precursors :
- Research led by Hobbs et al. (2010) focused on the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons. They explored compounds with N-fluorophenyl substituents for their reactivity and stability, which is relevant to the development of new materials and catalysts (Hobbs et al., 2010).
Fluorescent Organoboron Complexes :
- A study by Garre et al. (2019) synthesized a family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties. These compounds exhibited strong UV-Vis absorptions and high fluorescence, making them potentially useful in imaging and sensing applications (Garre et al., 2019).
Potential Anticancer Agents :
- Penthala et al. (2011) reported the synthesis of novel N-benzyl aplysinopsin analogs with imidazolidine-2,4-dione structures. These compounds showed promise as potential anticancer agents, displaying potent growth inhibition against melanoma and ovarian cancer cells (Penthala et al., 2011).
Antinociceptive Effects :
- A study on hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione by Queiroz et al. (2015) indicated antinociceptive effects in mice, suggesting potential applications in pain management (Queiroz et al., 2015).
Synthesis and Anti-Proliferative Activity :
- Reddy et al. (2010) explored substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione analogs for their anti-proliferative activity against breast and lung cancer cell lines, revealing another potential application in cancer therapy (Reddy et al., 2010).
Glycolurils and Analogues :
- Kravchenko et al. (2018) reviewed the synthesis of glycolurils and their analogues, including pharmacologically active compounds, explosives, and gelators, showing the versatility of imidazolidine-2,4-diones in various fields (Kravchenko et al., 2018).
properties
IUPAC Name |
3-[1-[3-(2-fluorophenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-12-4-2-1-3-10(12)5-6-13(20)18-8-11(9-18)19-14(21)7-17-15(19)22/h1-4,11H,5-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLNJNPHZCWOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2F)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

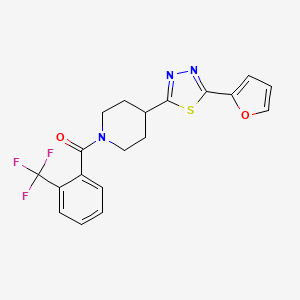
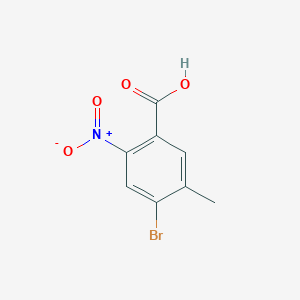
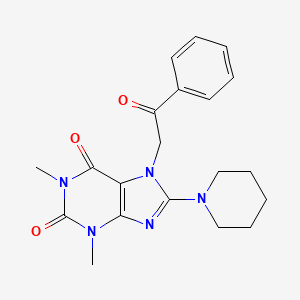
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2580885.png)
![3-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580887.png)
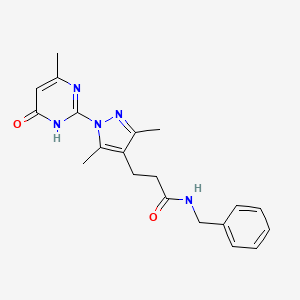
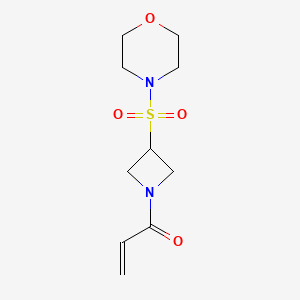
![(E)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2580890.png)
![N-(4-ethoxyphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2580892.png)
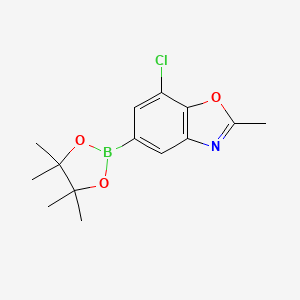
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580899.png)
![Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2580900.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2580901.png)
